Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride
CAS No.: 900641-03-4
Cat. No.: VC7812321
Molecular Formula: C13H13Cl2NO2
Molecular Weight: 286.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900641-03-4 |
|---|---|
| Molecular Formula | C13H13Cl2NO2 |
| Molecular Weight | 286.15 g/mol |
| IUPAC Name | methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C13H12ClNO2.ClH/c1-8-9-5-3-4-6-10(9)15-11(7-14)12(8)13(16)17-2;/h3-6H,7H2,1-2H3;1H |
| Standard InChI Key | JVBFMQIDEMTWIA-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NC2=CC=CC=C12)CCl)C(=O)OC.Cl |
| Canonical SMILES | CC1=C(C(=NC2=CC=CC=C12)CCl)C(=O)OC.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The quinoline backbone of methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride provides a planar aromatic system conducive to π-π interactions, while the chloromethyl group at position 2 introduces a reactive site for nucleophilic substitution. The methyl ester at position 3 enhances solubility in organic solvents, and the hydrochloride salt improves aqueous stability. Comparative studies with analogues such as ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate reveal that substitutions at positions 2, 3, and 4 significantly alter electronic distribution and solubility profiles.
Physicochemical Characteristics
Key physicochemical properties include a melting point range of 180–185°C and a logP value of 2.8, indicating moderate lipophilicity. The hydrochloride salt form reduces the compound’s pKa to approximately 4.2, enhancing protonation under physiological conditions.
Table 1: Comparative Properties of Quinoline Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₂ClNO₂·HCl | 275.15 | 2-ClCH₂, 4-CH₃, 3-COOCH₃ | 12.5 (H₂O) |
| Ethyl 7-Cl-4-OH-2-Me-Quinoline-3-COOEt | C₁₃H₁₂ClNO₃ | 265.69 | 7-Cl, 4-OH, 2-CH₃ | 8.2 (H₂O) |
| 4-Aminomethylquinoline HCl | C₁₀H₁₀N₂·HCl | 158.2 (free base) | 4-NH₂CH₂ | 24.0 (0.1M HCl) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis begins with 2-chloromethyl-4-methylquinoline-3-carboxylic acid, which undergoes esterification with methanol in the presence of sulfuric acid under reflux conditions (80°C, 6–8 hours). The intermediate ester is subsequently treated with hydrochloric acid in ethanol to yield the hydrochloride salt, achieving purities >98% after recrystallization. Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures reaction completion and structural fidelity.
Industrial-Scale Optimization
Continuous flow reactors enable scalable production, reducing reaction times from hours to minutes while maintaining yields above 90%. Automated systems minimize human error, and in-line HPLC analysis facilitates real-time purity assessment.
Biological Activity and Mechanisms
Antibacterial Efficacy
Against gram-positive pathogens such as Staphylococcus aureus, the compound exhibits a minimal inhibitory concentration (MIC) of 32 µg/mL, attributed to membrane disruption and inhibition of DNA gyrase. Synergistic effects with β-lactam antibiotics reduce MIC values to 8 µg/mL, suggesting utility in combination therapies.
Comparative Analysis with Structural Analogues
Reactivity and Functionalization
The chloromethyl group’s electrophilicity enables nucleophilic substitution with amines, thiols, and alcohols, a feature less pronounced in bromomethyl or hydroxymethyl analogues. For instance, reaction with ethylenediamine yields diamino derivatives with enhanced water solubility (>50 mg/mL).
Solubility and Bioavailability
Hydrochloride salt formation increases aqueous solubility by 40% compared to the free base, critical for intravenous formulations. In contrast, 4-aminomethylquinoline hydrochloride’s amine group confers pH-dependent solubility, exceeding 200 mg/mL in gastric fluid.
Future Directions and Applications
Ongoing research explores this compound’s utility in metal-organic frameworks (MOFs) for gas storage, leveraging its rigid quinoline core . In medicinal chemistry, derivatization efforts focus on replacing the chloromethyl group with fluorinated moieties to improve metabolic stability and blood-brain barrier penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume